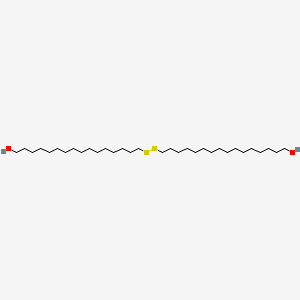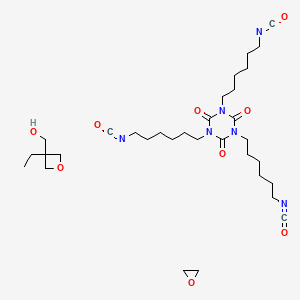
(3-Ethyloxetan-3-yl)methanol;oxirane;1,3,5-tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethyloxetan-3-yl)methanol;oxirane;1,3,5-tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione is a complex polymeric compound. This compound is known for its unique chemical structure, which includes a triazine ring, isocyanate groups, and polymeric chains derived from 3-ethyl-3-oxetanemethanol and oxirane. Such compounds are often used in advanced material science applications due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the polymerization of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione with 1,3,5-tris(6-isocyanatohexyl)-, 3-ethyl-3-oxetanemethanol, and oxirane. The reaction conditions often require specific catalysts and controlled temperatures to ensure the proper formation of the polymeric chains.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization reactors. The process is carefully monitored to maintain the desired molecular weight and polymer structure. Common industrial methods include bulk polymerization, solution polymerization, and emulsion polymerization.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the polymer.
Substitution: Substitution reactions can occur at the isocyanate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reagents: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazine oxides, while substitution reactions may yield various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for advanced polymeric materials.
Medicine: Investigated for use in biomedical devices and coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which this compound exerts its effects is often related to its ability to form stable polymeric networks. The molecular targets and pathways involved may include interactions with specific enzymes or receptors, depending on the application.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione derivatives: Similar compounds with different substituents.
Isocyanate-based polymers: Other polymers containing isocyanate groups.
Oxirane-based polymers: Polymers derived from oxirane.
Uniqueness
This compound is unique due to its combination of triazine, isocyanate, and oxirane components, which provide a versatile platform for various applications. Its ability to undergo multiple types of chemical reactions and form stable polymeric networks sets it apart from other similar compounds.
Propiedades
Número CAS |
113184-19-3 |
|---|---|
Fórmula molecular |
C32H52N6O9 |
Peso molecular |
664.801 |
Nombre IUPAC |
(3-ethyloxetan-3-yl)methanol;oxirane;1,3,5-tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C24H36N6O6.C6H12O2.C2H4O/c31-19-25-13-7-1-4-10-16-28-22(34)29(17-11-5-2-8-14-26-20-32)24(36)30(23(28)35)18-12-6-3-9-15-27-21-33;1-2-6(3-7)4-8-5-6;1-2-3-1/h1-18H2;7H,2-5H2,1H3;1-2H2 |
Clave InChI |
OJBDDAROVNMKJN-UHFFFAOYSA-N |
SMILES |
CCC1(COC1)CO.C1CO1.C(CCCN1C(=O)N(C(=O)N(C1=O)CCCCCCN=C=O)CCCCCCN=C=O)CCN=C=O |
Sinónimos |
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)-, polymer with 3-ethyl-3-oxetanemethanol and oxirane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


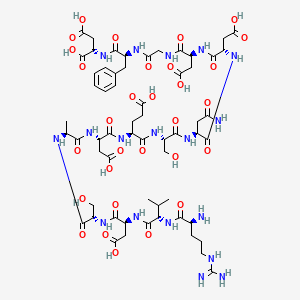



![4-[(2S)-butan-2-yl]-3-methylpyridine](/img/structure/B571136.png)
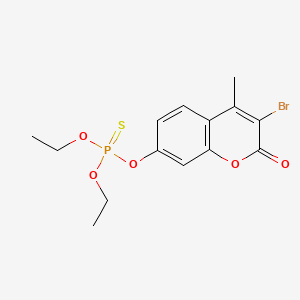

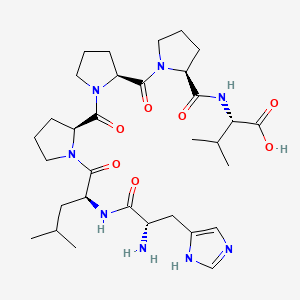
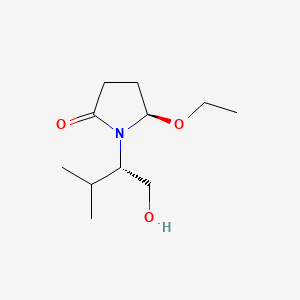

![[2S-[2α,3β,4β(1E,3E,5S*)]]-4-(6-Methoxy-1,5-dimethyl-6-oxo-1,3-hexadienyl)-3-(2-methoxy-2-oxoethyl)-](/img/new.no-structure.jpg)
![11,14,22,26-tetrachloro-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone](/img/structure/B571147.png)
